S-Decylglutathione
CAS No.: 102814-04-0
Cat. No.: VC20747427
Molecular Formula: C20H37N3O6S
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102814-04-0 |
|---|---|
| Molecular Formula | C20H37N3O6S |
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C20H37N3O6S/c1-2-3-4-5-6-7-8-9-12-30-14-16(19(27)22-13-18(25)26)23-17(24)11-10-15(21)20(28)29/h15-16H,2-14,21H2,1H3,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t15-,16-/m0/s1 |
| Standard InChI Key | XAAOGZMKEJNHLW-HOTGVXAUSA-N |
| Isomeric SMILES | CCCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
| SMILES | CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
| Canonical SMILES | CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Introduction
Chemical Structure and Properties
S-Decylglutathione is a glutathione conjugate formed by the attachment of a decyl (10-carbon) chain to the sulfur atom of glutathione through an S-linkage. Glutathione itself is a tripeptide composed of glutamic acid, cysteine, and glycine, which plays crucial roles in cellular redox regulation and detoxification. The addition of the hydrophobic decyl chain significantly alters the physicochemical properties of glutathione, creating a compound with both hydrophilic and lipophilic characteristics.
The decyl modification transforms glutathione from a primarily hydrophilic molecule to an amphipathic compound with surfactant-like properties. This structural modification is particularly significant as it enables S-decylglutathione to form micelles in aqueous solutions when it reaches its critical micelle concentration. This property has important implications for both its experimental applications and its interactions with cellular proteins .
Comparison with Glutathione
Unlike native glutathione, which exists primarily in reduced (GSH) and oxidized (GSSG) forms within cells, S-decylglutathione's hydrophobic tail gives it distinct properties. While glutathione typically maintains cellular redox balance with ratios of reduced to oxidized forms ranging from approximately 3:1 to 39:1 depending on cellular conditions, S-decylglutathione functions primarily as a substrate or modulator for specific membrane transport proteins .
Biochemical Functions and Interactions
Interaction with Multidrug Resistance-Associated Proteins
One of the most significant interactions of S-decylglutathione is with the multidrug resistance-associated protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily. MRP1, also known as ABCC1, functions as an ATP-dependent efflux pump that transports various substances across cellular membranes, including anionic conjugates and hydrophobic compounds. This transport activity often occurs in a glutathione-dependent manner .
Research has demonstrated that S-decylglutathione serves as a specific transport substrate for both MRP1 and MRP2 transporters. These proteins play critical roles in cellular detoxification processes and have been implicated in multidrug resistance in cancer cells, making S-decylglutathione a valuable tool for investigating these mechanisms .
Effects on ATPase Activity
A particularly noteworthy property of S-decylglutathione is its ability to stimulate the ATPase activity of MRP1's nucleotide-binding domains (NBDs). Studies have shown that S-decylglutathione can increase this activity more than two-fold in a concentration-dependent manner. This stimulation represents a significant biochemical interaction that has been used to investigate the functional mechanisms of MRP1 .
Interestingly, research has revealed that the stimulation of ATPase activity coincides with the formation of micelles by S-decylglutathione. This finding suggests that the effect may be related to the compound's surfactant properties rather than a specific interaction with the protein's active site. Supporting this interpretation, other surfactants with similar critical micelle concentrations have been shown to produce equivalent stimulation of ATPase activity .
Experimental Applications
As a Tool in Transport Studies
S-Decylglutathione has proven valuable as a specific substrate for studying the transport mechanisms of MRP1 and MRP2. By using this compound in experimental settings, researchers can investigate:
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The substrate specificity of MRP transporters
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The kinetics of transport across cellular membranes
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The role of glutathione conjugation in detoxification pathways
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Potential mechanisms of multidrug resistance
These applications make S-decylglutathione an important biochemical tool, particularly in cancer research and studies of cellular detoxification mechanisms.
Investigation of NBD Function
The nucleotide-binding domains of MRP1 have been shown to differ significantly in their functional characteristics, unlike those of other multidrug transporters such as P-glycoprotein (P-gp), which have functionally equivalent NBDs. S-Decylglutathione has been used to probe these differences, providing insights into the functional asymmetry of MRP1's NBDs .
In particular, studies using isolated NBDs expressed in Escherichia coli as fusions with either glutathione-S-transferase (GST) or maltose-binding protein (MBP) have utilized S-decylglutathione to investigate their ATP hydrolysis kinetics. These experiments revealed that GST-fused forms of NBD1 and NBD2 hydrolyzed ATP with different kinetic parameters: NBD1 showed an apparent Km of 340 μM and a Vmax of 6.0 nmol PI·mg−1·min−1, while NBD2 exhibited a Km of 910 μM ATP and a Vmax of 7.5 nmol PI·mg−1·min−1 .
Relationship to Cellular Glutathione Systems
While S-decylglutathione represents a modified form of glutathione used primarily as a research tool, understanding the broader glutathione system provides context for its applications. Cellular glutathione levels and the GSH/GSSG ratio are tightly regulated and critical for maintaining cellular redox homeostasis.
Comparative Glutathione Levels in Different Systems
The table below illustrates typical glutathione concentrations and redox states in various experimental systems, providing context for understanding glutathione-based compounds like S-decylglutathione:
| Strain | GSH added | GSH concentration (mM/cell) | GSSG concentration (mM/cell) | GSH/GSSG ratio | EGSH (mV) |
|---|---|---|---|---|---|
| WT | 0 | 7.2±0.04 | 0.21±0.02 | 31±1.25 | −221.78±0.65 |
| HGT1 | 0 | 7.59±0.27 | 0.19±0.02 | 38.94±4.94 | −224.02±2.03 |
| HGT1 | 50 μM | 35.13±3.49 | 0.9±0.02 | 39.08±4.49 | −244.03±2.88 |
| HGT1 | 100 μM | 54.53±4.61 | 1.42±0.06 | 38.86±3.75 | −249.56±2.88 |
| gsh1Δ | 100 μM | 2.17±0.07 | 0.08 | 26.72±0.37 | −202.80±0.51 |
| gsh1Δ | 1 μM | 0.43±0.05 | 0.03 | 16.49±1.23 | −175.27±2.61 |
| gsh1Δ | 0 | 0.06±0.002 | 0.02 | 2.92±0.06 | −125.44±0.52 |
| trr1Δ | 0 | 11.46±1.2 | 1.34±0.04 | 8.57±1.11 | −209.69±0.62 |
This data illustrates how glutathione concentrations and redox states vary across different genetic backgrounds and experimental conditions, highlighting the dynamic nature of cellular glutathione systems that form the foundation for understanding modified glutathione derivatives like S-decylglutathione .
Research Significance and Future Directions
S-Decylglutathione occupies an important position in biochemical research, particularly in studies of multidrug resistance and cellular transport mechanisms. Its specific interaction with MRP transporters makes it valuable for investigating these proteins, which play crucial roles in xenobiotic detoxification and drug resistance.
The surfactant-like properties of S-decylglutathione also raise interesting questions about the mechanisms by which amphipathic molecules interact with and potentially modulate membrane proteins. Further research may reveal whether the effects observed with S-decylglutathione are specific to this compound or represent a more general phenomenon related to interactions between amphipathic molecules and membrane transport proteins.
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